molecular formula C11H17ClN2O5S B2766778 Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride CAS No. 1171354-98-5

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride

Cat. No.: B2766778
CAS No.: 1171354-98-5
M. Wt: 324.78
InChI Key: QNMJYUUBCJZDGF-UHFFFAOYSA-N
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Description

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H16N2O5S·HCl It is a derivative of furan and piperazine, featuring a sulfonyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride typically involves the reaction of furan-2-carboxylic acid with piperazine and sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The ethyl ester group is introduced through esterification using ethanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The sulfonyl and ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate
  • Methyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate
  • Ethyl 5-(morpholine-1-sulfonyl)furan-2-carboxylate

Uniqueness

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride is unique due to the presence of both the piperazine and sulfonyl groups, which confer specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

ethyl 5-piperazin-1-ylsulfonylfuran-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S.ClH/c1-2-17-11(14)9-3-4-10(18-9)19(15,16)13-7-5-12-6-8-13;/h3-4,12H,2,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMJYUUBCJZDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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